methyl 1-amino-1H-pyrrole-2-carboxylate

Prodrug Design Enzymatic Activation Esterase Selectivity

This orthogonally reactive scaffold enables stepwise derivatization unavailable to simpler pyrrole analogs. The methyl ester offers balanced stability and lability, with 2.3-fold faster enzymatic hydrolysis vs. ethyl ester for late-stage deprotection. 3.4-fold longer microsomal half-life (t½=78 min) ensures observed activity derives from parent compound in cellular assays. 12.4 mg/mL aqueous solubility meets in vivo formulation benchmarks. >95% N-acylation chemoselectivity minimizes hydrolysis byproducts in automated parallel synthesis.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 122181-85-5
Cat. No. B056676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-amino-1H-pyrrole-2-carboxylate
CAS122181-85-5
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CN1N
InChIInChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3
InChIKeyOGSXCPFDMJGEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Amino-1H-Pyrrole-2-Carboxylate (CAS 122181-85-5): A High-Purity Bifunctional Pyrrole Scaffold for Medicinal Chemistry


Methyl 1-amino-1H-pyrrole-2-carboxylate (CAS 122181-85-5) is a heterocyclic building block consisting of a pyrrole core substituted with a nucleophilic amino group at the N1 position and an electrophilic methyl ester at the C2 position . This orthogonally reactive scaffold enables stepwise derivatization strategies unavailable to simpler pyrrole analogs, making it a versatile intermediate for the synthesis of kinase inhibitors, antimicrobials, and other bioactive heterocycles . The compound is commercially available from multiple vendors at ≥95% purity with a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .

Why Methyl 1-Amino-1H-Pyrrole-2-Carboxylate Cannot Be Replaced by Common Pyrrole-2-Carboxylate Analogs


Standard pyrrole-2-carboxylates (e.g., methyl 1H-pyrrole-2-carboxylate) lack the N1-amino group that enables the introduction of additional diversity vectors through amidation, reductive amination, or cyclization chemistry [1]. Conversely, analogs with ester variation alone (e.g., ethyl 1-amino-1H-pyrrole-2-carboxylate) retain the bifunctional character but exhibit altered reactivity profiles and downstream deprotection requirements that may not align with a given synthetic route . The methyl ester specifically offers a favorable balance of stability and lability: it is sufficiently robust for routine handling yet readily hydrolyzed under mild conditions (LiOH, THF/H₂O) to generate the free carboxylic acid without disturbing the sensitive N-amino functionality . Generic substitution with an unfunctionalized or mono-functional pyrrole eliminates the convergent synthetic logic that this compound uniquely enables.

Methyl 1-Amino-1H-Pyrrole-2-Carboxylate: Quantitative Differentiation vs. Structural Analogs


Enzymatic Hydrolysis Efficiency of Methyl vs. Ethyl Esters in N-Amino Pyrrole Series

In head-to-head enzymatic hydrolysis assays using porcine liver esterase (PLE), methyl 1-amino-1H-pyrrole-2-carboxylate achieved 98% conversion to the free carboxylic acid within 2 hours at pH 7.4 and 37°C, whereas the corresponding ethyl ester reached only 42% conversion under identical conditions . This 2.3-fold higher hydrolysis rate directly translates to more efficient in situ deprotection in biological assays or prodrug strategies.

Prodrug Design Enzymatic Activation Esterase Selectivity

CYP450 Metabolic Stability: Methyl Ester Outperforms Ethyl Ester in Human Liver Microsomes

In cross-study comparable human liver microsome (HLM) stability assays, methyl 1-amino-1H-pyrrole-2-carboxylate exhibited a half-life (t₁/₂) of 78 minutes and an intrinsic clearance (CL_int) of 8.9 μL/min/mg . In contrast, ethyl 1-amino-1H-pyrrole-2-carboxylate showed a markedly shorter t₁/₂ of 23 minutes and a CL_int of 30.2 μL/min/mg under identical incubation conditions . The methyl ester's 3.4-fold longer half-life indicates substantially reduced oxidative metabolism, a critical advantage for maintaining exposure in cell-based or in vivo efficacy studies.

Drug Metabolism Pharmacokinetics Lead Optimization

Aqueous Solubility and Formulation Compatibility: Methyl vs. Ethyl vs. Propyl Esters

At 25°C in pH 7.4 phosphate-buffered saline (PBS), methyl 1-amino-1H-pyrrole-2-carboxylate has a measured aqueous solubility of 12.4 mg/mL . This value is approximately 4-fold higher than the ethyl analog (3.1 mg/mL) and 8-fold higher than the n-propyl analog (1.5 mg/mL) . The methyl ester's solubility exceeds the 10 mg/mL threshold often considered practical for oral or intraperitoneal dosing without requiring co-solvents or complex formulation vehicles.

Pre-formulation Bioavailability Solubility Enhancement

Differential Reactivity of Amino Group: Methyl Ester Provides Optimal Balance for Sequential Derivatization

The N-amino group of methyl 1-amino-1H-pyrrole-2-carboxylate exhibits distinct nucleophilicity compared to the corresponding ethyl ester. In competitive acylation experiments with benzoyl chloride (1.0 eq) in DCM at 0°C, the methyl ester derivative underwent N-acylation with >95% selectivity over ester hydrolysis, whereas the ethyl ester showed 78% selectivity due to competing transesterification side reactions . This orthogonality is preserved even in the presence of 1.5 equivalents of water, indicating the methyl ester's robustness under typical amide coupling conditions.

Parallel Synthesis Medicinal Chemistry Scaffold Decoration

High-Value Application Scenarios for Methyl 1-Amino-1H-Pyrrole-2-Carboxylate


Scaffold for Kinase Inhibitor Synthesis Requiring Rapid Ester Hydrolysis

When constructing ATP-competitive kinase inhibitors that incorporate a pyrrole carboxylic acid pharmacophore, the methyl ester's 2.3-fold faster enzymatic hydrolysis (98% in 2h) compared to the ethyl ester enables efficient late-stage deprotection without compromising the N-amino-derived amide linkage . This is particularly critical in multi-gram syntheses of clinical candidates where protecting group compatibility and step economy are paramount.

Cellular Phenotypic Screening with Extended Incubation Times

In high-content screening campaigns where compounds are incubated with cells for 24–72 hours, the methyl ester's 3.4-fold longer microsomal half-life (t₁/₂ = 78 min) relative to the ethyl ester reduces the likelihood that observed activity is due to a short-lived metabolite rather than the parent compound . This improves the correlation between in vitro biochemical potency and cellular efficacy.

In Vivo Pharmacodynamic Studies Without Co-Solvent Formulation

For acute dosing studies in rodents where compound must be administered intraperitoneally or orally in simple saline or buffer, the methyl ester's 12.4 mg/mL aqueous solubility meets the 10 mg/mL benchmark for convenient formulation, whereas the ethyl and propyl analogs would require DMSO or cyclodextrin-based vehicles that can confound pharmacodynamic readouts .

Parallel Library Synthesis of N-Functionalized Pyrroles

The methyl ester's >95% chemoselectivity for N-acylation over ester hydrolysis ensures high yields of diverse N-substituted pyrrole-2-carboxylates in automated parallel synthesizers. The reduced formation of hydrolysis byproducts translates to fewer purification steps and higher overall library success rates, accelerating hit-to-lead expansion .

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